Methyl 2-mercaptobenzo[D]thiazole-4-carboxylate
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Overview
Description
Methyl 2-mercaptobenzo[D]thiazole-4-carboxylate is an organosulfur compound that belongs to the benzothiazole family. This compound is characterized by the presence of a thiazole ring fused to a benzene ring, with a mercapto group and a carboxylate ester group attached. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-mercaptobenzo[D]thiazole-4-carboxylate typically involves the reaction of 2-aminothiophenol with carbon disulfide, followed by esterification. The reaction proceeds as follows:
Formation of 2-mercaptobenzothiazole: 2-aminothiophenol reacts with carbon disulfide in the presence of a base to form 2-mercaptobenzothiazole.
Esterification: The resulting 2-mercaptobenzothiazole is then esterified with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The industrial route often entails the high-temperature reaction of aniline and carbon disulfide in the presence of sulfur .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-mercaptobenzo[D]thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiols.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiols and sulfides.
Substitution: Substituted benzothiazoles and thiazolines.
Scientific Research Applications
Methyl 2-mercaptobenzo[D]thiazole-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-mercaptobenzo[D]thiazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzyme activity. The thiazole ring can interact with various biological pathways, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzothiazole: Similar structure but lacks the carboxylate ester group.
2-Mercaptobenzimidazole: Contains an imidazole ring instead of a thiazole ring.
2-Mercaptobenzoxazole: Contains an oxazole ring instead of a thiazole ring.
Uniqueness
Methyl 2-mercaptobenzo[D]thiazole-4-carboxylate is unique due to the presence of both a mercapto group and a carboxylate ester group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
methyl 2-sulfanylidene-3H-1,3-benzothiazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S2/c1-12-8(11)5-3-2-4-6-7(5)10-9(13)14-6/h2-4H,1H3,(H,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOQDBNJCWUXLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)SC(=S)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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